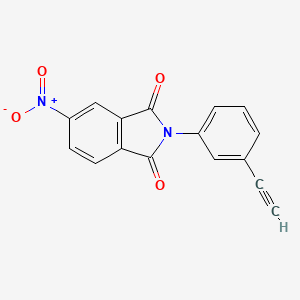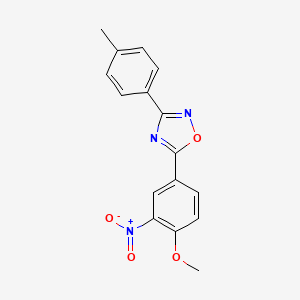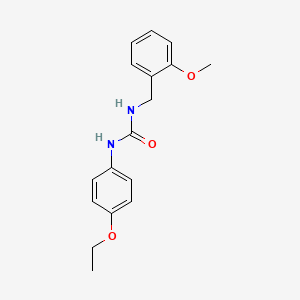
4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as EMT, is a synthetic compound that has been extensively studied for its potential applications in various fields. EMT belongs to the class of thiazole derivatives and has a molecular formula of C12H13NO2S2. In
Wirkmechanismus
The mechanism of action of 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to be related to its ability to interact with various cellular targets such as enzymes and receptors. 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to exhibit anti-inflammatory and antioxidant activities. In vivo studies have shown that 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can reduce the production of pro-inflammatory cytokines and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its ease of synthesis, which makes it readily available for laboratory experiments. 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is also relatively stable and can be stored for long periods of time without significant degradation. However, 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has some limitations for laboratory experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For the study of 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one include the development of new derivatives, the study of its molecular targets and mechanism of action, and the potential applications in the development of new materials.
Synthesemethoden
4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized through a simple one-pot reaction between 2-mercaptoaniline, ethyl bromoacetate, and 2-ethoxybenzaldehyde in the presence of sodium ethoxide as a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. The yield of 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new pesticides. In material science, 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been studied for its potential applications in the development of new materials such as sensors and catalysts.
Eigenschaften
IUPAC Name |
(4Z)-4-[(2-ethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-3-16-11-7-5-4-6-9(11)8-10-12(15)18-13(14-10)17-2/h4-8H,3H2,1-2H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVDSWWYSJJDRW-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-ethoxybenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)

![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)

![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5697938.png)

![2,2-dibromo-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-1-methylcyclopropanecarbohydrazide](/img/structure/B5697946.png)

![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5697962.png)
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5697964.png)
![benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5697976.png)
